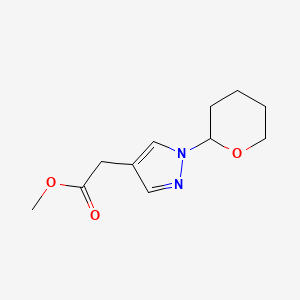
(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C6H5ClF3N3 and a molecular weight of 211.57 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with appropriate amine sources under controlled conditions. One common method involves the use of lithium bis(trimethylsilyl)amide as a base in an inert atmosphere . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Lithium bis(trimethylsilyl)amide: Used as a base in substitution reactions.
Palladium catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex aromatic compounds .
科学的研究の応用
(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine has several scientific research applications:
作用機序
The mechanism of action of (2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
類似化合物との比較
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: A closely related compound with similar chemical properties.
2-Chloro-5-(trifluoromethyl)pyrimidine: Another derivative of pyrimidine with comparable reactivity.
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the aromatic ring structure.
Uniqueness
(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine is unique due to the presence of both the chloro and trifluoromethyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity . This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H5ClF3N3 |
|---|---|
分子量 |
211.57 g/mol |
IUPAC名 |
[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C6H5ClF3N3/c7-5-12-2-3(1-11)4(13-5)6(8,9)10/h2H,1,11H2 |
InChIキー |
KOKHFMIWXOBEMB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)



![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)


![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)




![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)
